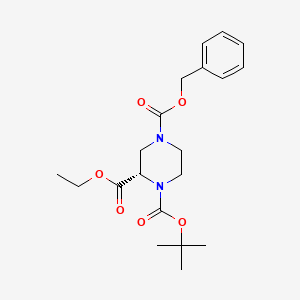
5-((2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-2-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl]-2-fluorobenzoic acid is a complex organic compound belonging to the class of quinazolines. Quinazolines are known for their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Méthodes De Préparation
The synthesis of 5-[[2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl]-2-fluorobenzoic acid typically involves a multi-step process. One common method is the I2/TBHP mediated domino synthesis. This method involves the reaction of isatins with o-amino N-aryl/alkyl benzamides under mild conditions . The reaction conditions are generally mild, and the process is efficient, making it suitable for industrial production.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like I2/TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom.
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
5-[[2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl]-2-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in cancer research.
Medicine: Due to its anticancer properties, it is being explored as a potential therapeutic agent.
Industry: The compound is used in the development of new materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of 5-[[2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl]-2-fluorobenzoic acid involves its interaction with specific molecular targets. It acts as a DNA intercalator, binding to DNA and disrupting its function. This leads to the inhibition of cell proliferation, making it effective against cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds include other quinazoline derivatives such as:
- 4-{[1-Methyl-2,4-dioxo-6-(3-phenylprop-1-yn-1-yl)-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzoic acid .
- Methyl N-[5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]acetyl-D-alaninate .
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of 5-[[2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl]-2-fluorobenzoic acid lies in its specific combination of quinazoline and benzoic acid moieties, which contribute to its distinct biological properties .
Propriétés
Formule moléculaire |
C16H11FN2O4 |
|---|---|
Poids moléculaire |
314.27 g/mol |
Nom IUPAC |
5-[(2,4-dioxoquinazolin-1-yl)methyl]-2-fluorobenzoic acid |
InChI |
InChI=1S/C16H11FN2O4/c17-12-6-5-9(7-11(12)15(21)22)8-19-13-4-2-1-3-10(13)14(20)18-16(19)23/h1-7H,8H2,(H,21,22)(H,18,20,23) |
Clé InChI |
GAKQDOANOFNZED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)NC(=O)N2CC3=CC(=C(C=C3)F)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
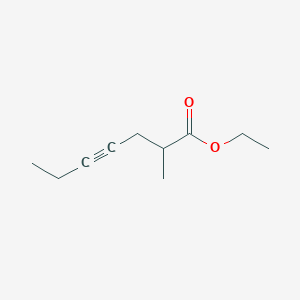
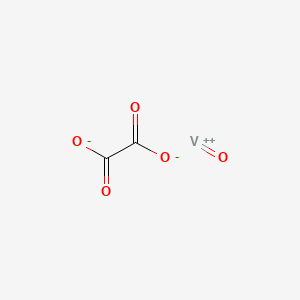
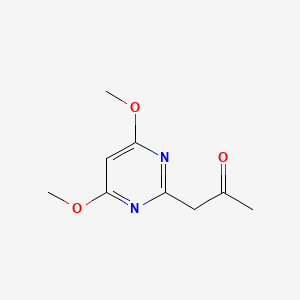
![3-ethenyl-6,7-dihydro-5H-pyrano[2,3-c]pyridazine](/img/structure/B8507001.png)
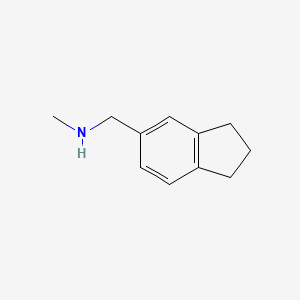




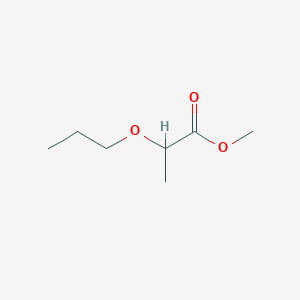

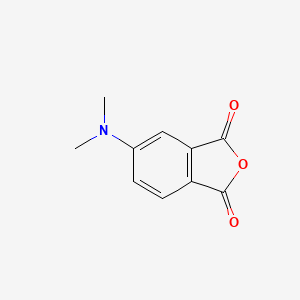
![6,7-dihydro-4H-pyrano[3,4-d][1,3]thiazol-2-amine](/img/structure/B8507073.png)
